

Application Note and Protocol: Preparation of Solid Dispersions Using SD-70 Polymer

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Compound of Interest		
Compound Name:	SD-70	
Cat. No.:	B15583486	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid dispersion (SD) technology is a well-established strategy to enhance the aqueous solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability.[1][2][3][4][5][6] This is achieved by dispersing the API in a hydrophilic carrier matrix at a molecular level, resulting in various physical forms such as amorphous or microcrystalline dispersions.[3][7] This application note provides a detailed protocol for the preparation of solid dispersions using **SD-70**, a polymeric carrier designed for this purpose. For the context of this protocol, **SD-70** is considered to be a polymer with properties similar to hydroxypropyl methylcellulose (HPMC), such as AFFINISOL™, which is specifically designed for creating stable amorphous solid dispersions.[8][9][10][11]

The protocols detailed below cover two primary manufacturing methods: Solvent Evaporation and Hot-Melt Extrusion (HME). These methods are widely used in the pharmaceutical industry for preparing solid dispersions.[2][8][12][13] The choice of method often depends on the physicochemical properties of the API and the polymer, such as their thermal stability and solubility in common solvents.[2]

Key Mechanisms of Solubility Enhancement in Solid Dispersions:

 Particle Size Reduction: Dispersing the drug at a molecular level in the polymer matrix significantly increases the surface area available for dissolution.[14]



- Improved Wettability: The hydrophilic carrier enhances the wetting of the hydrophobic drug particles.[1][2]
- Conversion to Amorphous State: The high-energy amorphous form of the drug is more soluble than its stable crystalline form.[3][14]
- Inhibition of Recrystallization: The polymer matrix can help stabilize the amorphous form of the API, preventing it from converting back to a less soluble crystalline form.[8][9][10]

Experimental Protocols Solvent Evaporation Method

The solvent evaporation method involves dissolving both the API and the **SD-70** polymer in a common volatile solvent, followed by the removal of the solvent to obtain the solid dispersion. [1][2][13] This method is particularly suitable for heat-sensitive APIs.[2]

Materials:

- Poorly water-soluble API
- SD-70 (e.g., AFFINISOL™ HPMC)
- Volatile organic solvent (e.g., methanol, ethanol, acetone, or a mixture thereof)
- Rotary evaporator or vacuum oven
- Mortar and pestle or milling equipment
- Sieves

Protocol:

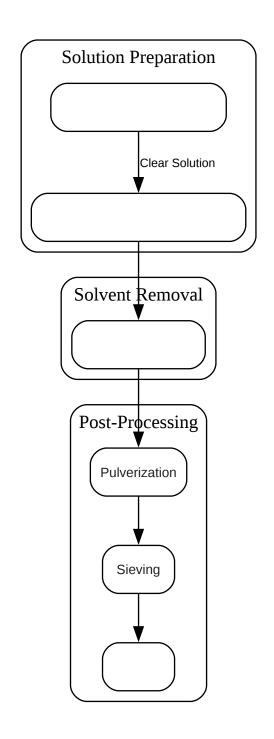
- Solvent Selection: Identify a common volatile solvent or a solvent system in which both the API and SD-70 are readily soluble.
- Preparation of the Polymeric Solution:
 - Weigh the desired amount of SD-70 polymer.



- Dissolve the SD-70 in the selected solvent with continuous stirring until a clear solution is formed.
- Preparation of the Drug-Polymer Solution:
 - Weigh the desired amount of the API to achieve a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
 - Add the API to the polymeric solution and continue stirring until the API is completely dissolved.
- Solvent Evaporation:
 - Transfer the drug-polymer solution to a round-bottom flask and attach it to a rotary evaporator.
 - Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
 - Alternatively, the solution can be poured into a shallow dish and dried in a vacuum oven.
- · Post-Processing:
 - Once the solvent is completely removed, a solid mass or film is obtained.
 - Scrape the solid dispersion from the flask or dish.
 - The resulting solid mass is then pulverized using a mortar and pestle or a suitable milling technique to obtain a fine powder.
 - The powdered solid dispersion is passed through a sieve of a specific mesh size to ensure particle size uniformity.
 - Store the final product in a desiccator to prevent moisture absorption.

Workflow for Solvent Evaporation Method:





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Caption: Workflow of the Solvent Evaporation method for solid dispersion preparation.

Hot-Melt Extrusion (HME) Method

HME is a solvent-free, continuous manufacturing process that is increasingly used for preparing solid dispersions.[8] It involves pumping the API and the polymer through a heated

Methodological & Application





barrel of an extruder, where the mixture is melted and mixed before being forced through a die. This method is suitable for thermally stable APIs and polymers.[8][9]

Materials:

- Poorly water-soluble API
- **SD-70** (e.g., AFFINISOL™ HPMC HME grade)
- Twin-screw extruder
- Pelletizer or milling equipment
- Sieves

Protocol:

- · Premixing:
 - Accurately weigh the API and SD-70 polymer according to the desired drug loading.
 - Physically mix the components thoroughly using a blender to ensure a homogenous feed.
- Extrusion:
 - Set the temperature profile of the extruder barrel zones. The temperature should be high enough to melt the polymer and dissolve the drug but below the degradation temperature of the API.
 - Feed the physical mixture into the extruder at a constant rate.
 - The rotating screws convey, mix, and melt the material, forming a molten solution or suspension.
- Cooling and Solidification:
 - The molten extrudate exits through a die and is cooled rapidly on a conveyor belt or by other cooling means to solidify into a glassy or amorphous state.





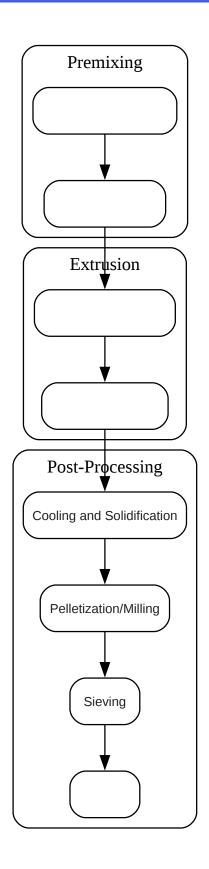


Post-Processing:

- The solidified extrudate strand is fed into a pelletizer to be cut into pellets.
- Alternatively, the extrudate can be milled into a fine powder.
- The pellets or powder are sieved to obtain a uniform particle size distribution.
- Store the final product in a cool, dry place.

Workflow for Hot-Melt Extrusion Method:





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Caption: Workflow of the Hot-Melt Extrusion method for solid dispersion preparation.



Characterization of Solid Dispersions

To confirm the successful formation of a solid dispersion and to evaluate its performance, the following characterization techniques are recommended.

In Vitro Dissolution Studies

Purpose: To assess the enhancement in the dissolution rate of the API from the solid dispersion compared to the pure drug.

Protocol:

- Use a USP dissolution apparatus (e.g., Apparatus II, paddle).
- The dissolution medium should be selected based on the properties of the API (e.g., pH 1.2, 4.5, or 6.8 buffer).
- Maintain the temperature at 37 ± 0.5°C and the paddle speed at a suitable rate (e.g., 50 or 75 rpm).
- Add a precisely weighed amount of the solid dispersion (equivalent to a specific dose of the API) to the dissolution vessel.
- Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
- Replace the withdrawn volume with fresh, pre-warmed medium.
- Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Physicochemical Characterization

- Differential Scanning Calorimetry (DSC): To determine the physical state of the API
 (crystalline or amorphous) within the polymer matrix. The absence of the API's melting
 endotherm suggests its amorphous conversion.[14]
- Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature of the API in the solid dispersion. The absence of sharp peaks characteristic of the crystalline API indicates



successful amorphization.[14]

- Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the API and the polymer.[14]
- Scanning Electron Microscopy (SEM): To observe the surface morphology and particle characteristics of the solid dispersion.[14]

Data Presentation

The following tables present hypothetical but representative data for a solid dispersion of a poorly soluble drug (e.g., "Drug X") prepared with **SD-70**.

Table 1: Formulation Composition

Formulation Code	API (Drug X) (w/w %)	SD-70 (w/w %)	Preparation Method
F1	25	75	Solvent Evaporation
F2	25	75	Hot-Melt Extrusion
F3	40	60	Hot-Melt Extrusion
Control	100	0	-

Table 2: Dissolution Profile of Drug X from SD-70 Solid Dispersions

Time (min)	Cumulative Drug Release (%) - Control	Cumulative Drug Release (%) - F1	Cumulative Drug Release (%) - F2	Cumulative Drug Release (%) - F3
5	5	65	70	55
15	12	85	90	75
30	18	95	98	88
60	25	98	99	92



Table 3: Physicochemical Characterization Summary

Formulation	API Physical State (from PXRD/DSC)	Key FTIR Peak Shift (cm⁻¹)
F1	Amorphous	1700 -> 1685 (C=O stretch)
F2	Amorphous	1700 -> 1682 (C=O stretch)
F3	Partially Amorphous	1700 -> 1690 (C=O stretch)
Control	Crystalline	-

Conclusion

The use of **SD-70** polymer via solvent evaporation or hot-melt extrusion is an effective strategy for preparing solid dispersions that can significantly enhance the dissolution rate of poorly water-soluble APIs. The choice of the preparation method and the drug-to-polymer ratio are critical parameters that must be optimized for each specific API to achieve the desired product performance. Thorough physicochemical characterization is essential to understand the underlying mechanisms of solubility enhancement and to ensure the stability and quality of the final product.

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